

An In-depth Technical Guide to the Structure and Application of BM-PEG3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BM-PEG3**

Cat. No.: **B120568**

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the molecular architecture and reactivity of crosslinking agents is paramount. **BM-PEG3** (1,11-Bis-maleimidotetraethyleneglycol) is a key reagent in the field of bioconjugation, enabling the covalent linkage of biomolecules. This guide provides a detailed examination of its structure, properties, and common applications, complete with experimental protocols and pathway visualizations.

Molecular Structure and Properties of BM-PEG3

BM-PEG3 is a homobifunctional crosslinker, meaning it possesses two identical reactive groups.^[1] Its structure consists of three key components: two terminal maleimide groups and a central polyethylene glycol (PEG) spacer.

- **Maleimide Groups:** These moieties are highly reactive towards sulphydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable, covalent thioether bond.^[2] This reaction is most efficient at a pH range of 6.5-7.5.^[3]
- **PEG3 Spacer:** The central spacer is a hydrophilic chain of three ethylene glycol units. This PEG linker imparts several advantageous properties to the molecule and its conjugates, including increased water solubility, reduced aggregation, and potentially lower immunogenicity.^[4]

The systematic name for **BM-PEG3** is 1,11-bis(maleimido)triethylene glycol.^[1]

Quantitative Data

A summary of the key quantitative properties of **BM-PEG3** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	352.34 g/mol	[3][4][5]
Empirical Formula	C ₁₆ H ₂₀ N ₂ O ₇	[4][5]
Spacer Arm Length	17.8 Å	[3]
Physical Form	White to off-white solid	
Solubility	Water soluble	[4]
Reactivity	Sulfhydryl groups (-SH)	[4]

Synthesis of Bis-Maleimide PEG Linkers

While **BM-PEG3** is readily available commercially, understanding its synthesis provides valuable context for its application. A general, representative protocol for the synthesis of a bis-maleimide PEG derivative is outlined below. This is a plausible synthetic route, though the precise industrial synthesis of **BM-PEG3** may be proprietary.

Representative Synthesis Protocol

The synthesis can be envisioned as a two-step process:

- Activation of the PEG Diol: The terminal hydroxyl groups of triethylene glycol are first activated, for example, by conversion to a better leaving group like a tosylate.
- Reaction with Maleimide: The activated PEG is then reacted with a source of the maleimide group to form the final product.

A more direct approach involves the reaction of a diamino-PEG with maleic anhydride, followed by cyclization.

Step 1: Formation of N-(amino-PEG3)-maleamic acid

- Dissolve 1,11-diamino-triethylene glycol in a suitable aprotic solvent such as dioxane.
- Add a solution of maleic anhydride in the same solvent dropwise at a controlled temperature (e.g., 70°C). A mild base like DMAP can be used as a catalyst.
- Allow the reaction to proceed for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-polar solvent like cold diethyl ether.
- Collect the solid product by filtration and wash with the precipitating solvent.

Step 2: Cyclization to form **BM-PEG3**

- Dissolve the intermediate from Step 1 in a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate.
- Heat the mixture (e.g., at 80°C) for a defined period to induce cyclization to the maleimide.
- Remove the solvent under vacuum.
- Purify the resulting product, for instance, by recrystallization from a mixture of a polar and non-polar solvent (e.g., DCM and diethyl ether) to yield the final bis-maleimide PEG3 product.^[6]

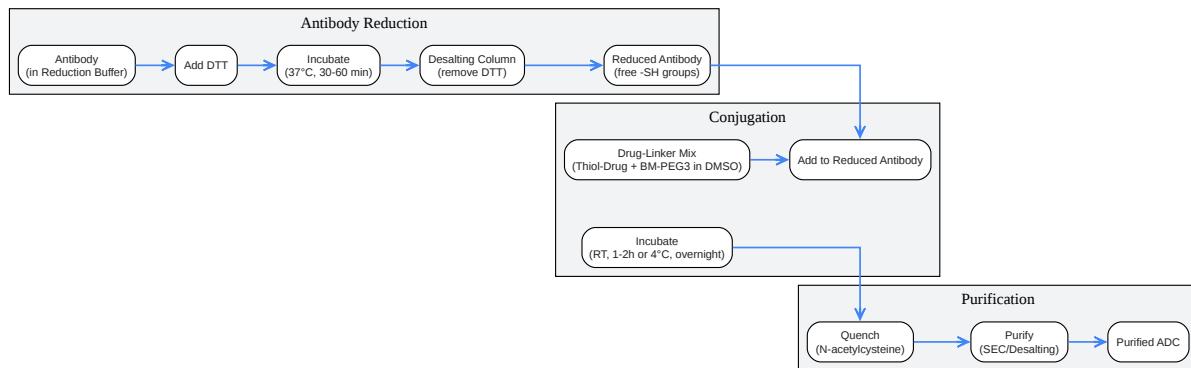
Experimental Protocols for **BM-PEG3** Applications

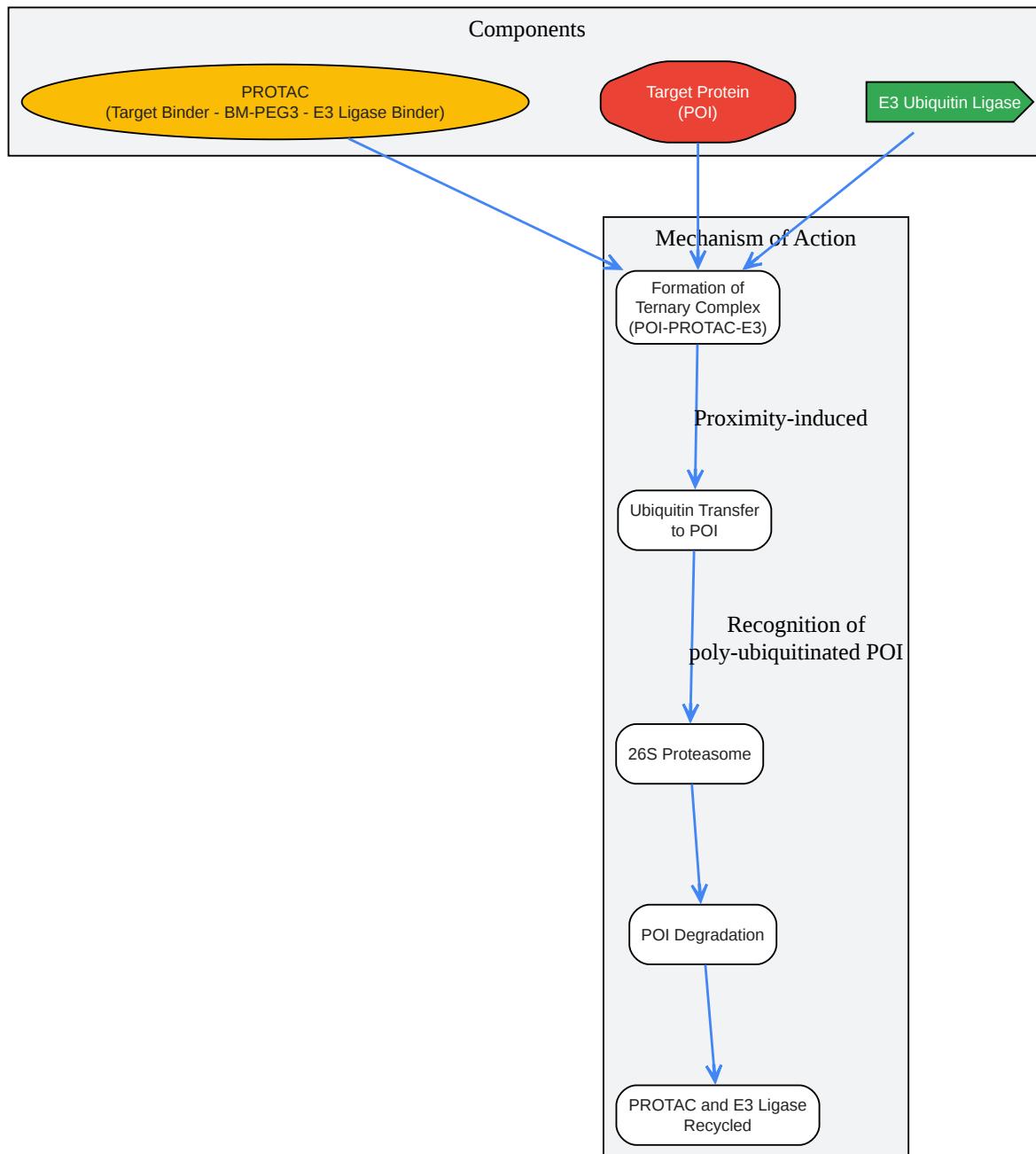
The primary utility of **BM-PEG3** lies in its ability to crosslink molecules containing sulphydryl groups. Below are detailed protocols for two major applications: antibody-drug conjugation and PROTAC-mediated protein degradation.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a thiol-containing drug to an antibody via interchain disulfide bond reduction, followed by reaction with a bis-maleimide linker like **BM-PEG3**.

Materials:


- Antibody (e.g., IgG)
- **BM-PEG3**
- Thiol-containing drug
- Reduction Buffer (e.g., PBS with 1 mM DTPA, pH 7.4)
- Conjugation Buffer (e.g., PBS, pH 7.4)
- Reducing agent (e.g., Dithiothreitol - DTT)
- Quenching reagent (e.g., N-acetylcysteine)
- Desalting columns (e.g., Sephadex G-25)
- Anhydrous DMSO or DMF


Procedure:

- Antibody Reduction:
 - Prepare the antibody at a concentration of 2-10 mg/mL in Reduction Buffer.
 - Add a calculated molar excess of DTT to the antibody solution to achieve the desired number of free sulfhydryl groups. For partial reduction of hinge disulfides, a 2-5 fold molar excess is often a good starting point.
 - Incubate at 37°C for 30-60 minutes.
 - Immediately remove excess DTT using a desalting column equilibrated with Conjugation Buffer.
- Conjugation Reaction:
 - Prepare a stock solution of the thiol-containing drug and **BM-PEG3** in a 1:1 molar ratio in anhydrous DMSO or DMF.

- Add the drug-linker solution to the reduced antibody. A typical molar excess of the drug-linker over the antibody is 5-10 fold.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching and Purification:
 - Quench any unreacted maleimide groups by adding a quenching reagent like N-acetylcysteine to a final concentration of ~1 mM.
 - Incubate for an additional 15-30 minutes.
 - Purify the resulting ADC from unreacted drug-linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).
 - Analyze the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

The following diagram illustrates the workflow for ADC synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Bis-Mal-PEG | AxisPharm [axispharm.com]
- 3. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]
- 4. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) [sigmaaldrich.com]
- 5. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) - CD BioSciences [celluars.com]
- 6. atlantis-press.com [atlantis-press.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Application of BM-PEG3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120568#what-is-the-structure-of-bm-peg3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com